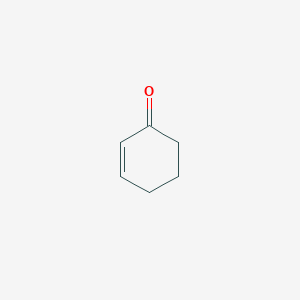

2-Cyclohexen-1-one

Übersicht

Beschreibung

2-Cyclohexen-1-one is an organic compound with the molecular formula C6H8O. It is a colorless liquid that is often used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and fragrances . The compound is also known by other names such as Cyclohex-2-en-1-one and 1-Cyclohexen-3-one .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Cyclohexen-1-one can be synthesized through several methods:

Birch Reduction: This method involves the reduction of phenol using sodium or lithium in liquid ammonia, followed by acid hydrolysis.

Oxidation of Cyclohexene: Cyclohexene can be oxidized using hydrogen peroxide and vanadium catalysts to produce this compound.

α-Bromination of Cyclohexanone: Cyclohexanone is brominated at the alpha position, followed by treatment with a base to yield this compound.

Hydrolysis of 3-Chloro Cyclohexene: This method involves the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts .

Analyse Chemischer Reaktionen

2-Cyclohexen-1-one undergoes various types of chemical reactions:

Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles such as organocopper reagents to the compound.

Michael Reaction: The compound can participate in Michael reactions with enol silanes.

Robinson Annulation: This reaction involves the formation of a six-membered ring through the reaction of this compound with a diketone.

Common Reagents and Conditions:

Organocopper Reagents: Used in nucleophilic conjugate addition reactions.

Enol Silanes: Employed in Michael reactions.

Diketones: Utilized in Robinson annulation reactions.

Major Products Formed:

Michael Adducts: Formed from Michael reactions.

Annulated Products: Resulting from Robinson annulation.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Synthesis of Drug Intermediates:

- Carprofen Production: 2-Cyclohexen-1-one is crucial in synthesizing Carprofen, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine to treat pain and inflammation .

- Prostaglandin Derivatives: It serves as an intermediate in the synthesis of prostaglandins, such as 11-deoxy prostaglandins, which have therapeutic uses .

- Antihypercholesteremic Agents: The compound is utilized to prepare cyclohexenone derivatives that act as antihypercholesteremic agents .

2. Research and Development:

- In pharmaceutical research, this compound is employed to develop anti-inflammatory and analgesic drugs. Its ability to modify biological pathways makes it valuable for drug discovery .

Agrochemical Applications

1. Herbicides and Fungicides:

- The compound is involved in the manufacture of fungicides and herbicides, contributing to agricultural productivity . For example, it has been noted for its antifungal properties, effective at concentrations around 20 mg in a desiccator for mold inhibition .

Industrial Applications

1. Chemical Synthesis:

- Reagent in Organic Chemistry: this compound acts as a reagent in various organic synthesis processes, including the production of liquid crystals used in electro-optical devices .

- Microbial Reduction: It serves as a starting material in microbiological procedures for producing optically active carbonyl compounds through microbial reduction .

2. Polymer Production:

- The compound is also utilized in the manufacture of semipermeable membranes for various industrial applications .

Case Study 1: Antitumor Activity

Research has shown that this compound can induce cellular enzymes that inactivate reactive forms of carcinogens, suggesting potential anticarcinogenic properties. In vitro studies indicated that it could enhance L-cystine uptake in rat hepatocytes, which may contribute to its biological activity against tumors .

Case Study 2: Genotoxicity Assessment

In genotoxicity studies, this compound was found to induce DNA repair mechanisms in rat hepatocytes. This suggests that while it has mutagenic potential under certain conditions, it may also play a role in protective cellular responses .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Carprofen Intermediate | NSAID for animals |

| Prostaglandin Synthesis | Important for anti-inflammatory drugs | |

| Antihypercholesteremic Agents | Cyclohexenone derivatives | |

| Agrochemicals | Fungicides and Herbicides | Effective antifungal agent |

| Industrial Chemistry | Reagent for Organic Synthesis | Used in liquid crystal production |

| Microbial Reduction | Produces optically active compounds | |

| Polymer Science | Semipermeable Membranes | Used in various industrial applications |

Wirkmechanismus

The mechanism of action of 2-Cyclohexen-1-one involves its role as an electrophile in various addition reactions. The compound’s carbonyl group is highly reactive, allowing it to participate in nucleophilic conjugate addition, Michael reactions, and Robinson annulations . These reactions often involve the formation of new carbon-carbon bonds, leading to the synthesis of more complex molecules.

Vergleich Mit ähnlichen Verbindungen

2-Cyclohexen-1-one can be compared with other similar compounds such as:

Cyclopentenone: A five-membered ring analog with similar reactivity.

Cycloheptenone: A seven-membered ring analog with similar reactivity.

Cyclohexanone: A saturated analog that lacks the double bond present in this compound.

Uniqueness: this compound is unique due to its six-membered ring structure with a conjugated double bond and a carbonyl group, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

2-Cyclohexen-1-one (CHO) is a cyclic compound characterized by a cyclohexene ring with a ketone functional group. This compound has garnered attention for its diverse biological activities, including cytotoxicity, neurotrophic effects, and potential roles in metabolic processes. This article reviews the biological activity of CHO, supported by data tables, case studies, and research findings from various sources.

- Molecular Formula : C₆H₈O

- Molecular Weight : 100.13 g/mol

- IUPAC Name : this compound

Cytotoxicity and Genotoxicity

Studies have indicated that CHO exhibits significant cytotoxic properties. For instance, it has been shown to induce sister chromatid exchanges (SCEs) in vitro, suggesting its potential as a genotoxic agent. In one study, CHO was reported to have low cytotoxic effects at higher concentrations (3-4 mg/ml) but was still considered a potent inducer of SCEs in various cell types .

Additionally, Morrissey (1986) found that CHO caused a rapid decrease in hormone secretion from bovine parathyroid cells while not affecting cellular protein synthesis, indicating a specific toxic effect on hormone secretion pathways .

Neurotrophic Activity

Recent research has explored the neurotrophic potential of derivatives of CHO. A study focusing on 2,4,4-trimethyl-3-(15-hydroxypentadecyl)-2-cyclohexen-1-one demonstrated that this compound significantly increased the survival of cultured central nervous system neurons at concentrations as low as 100 nM . This suggests that compounds derived from CHO may have therapeutic applications in neurodegenerative diseases.

Metabolic Effects

CHO has been linked to metabolic alterations in animal models. Masukawa et al. (1989b) reported that administration of CHO led to a significant depletion of brain glutathione (GSH) levels and induced hyperglycemia in mice, likely through the inactivation of glucokinase activity . These metabolic effects highlight the compound's influence on energy metabolism and oxidative stress responses.

Structure-Activity Relationships

The biological activity of CHO can be attributed to its electrophilic nature due to the conjugation of the carbonyl group with the double bond in the cyclohexene ring. This structural feature allows it to act as a Michael acceptor, which is significant for its interactions with cellular nucleophiles .

Summary of Research Findings

| Study | Findings |

|---|---|

| Morrissey (1986) | CHO decreased hormone secretion without affecting protein synthesis. |

| Masukawa et al. (1989b) | Induced hyperglycemia and reduced brain GSH levels in mice. |

| Talalay et al. (1988) | Induced quinone reductase and glutathione S-transferase activity in hepatoma cells. |

| Neurotrophic Study | Increased survival of CNS neurons at low concentrations (100 nM). |

Eigenschaften

IUPAC Name |

cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFSEYBSWVRWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024881 | |

| Record name | 2-Cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Pale yellow to yellow clear liquid; In dilution, roasted savoury aroma with a green undertone | |

| Record name | 2-Cyclohexen-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Cyclohexenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble, Soluble (in ethanol) | |

| Record name | 2-Cyclohexenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.988-0.998 (20°) | |

| Record name | 2-Cyclohexenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

3.62 [mmHg] | |

| Record name | 2-Cyclohexen-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

930-68-7, 25512-62-3 | |

| Record name | 2-Cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025512623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CYCLOHEXEN-1-ONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOHEXENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445160R1U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Cyclohexen-1-one?

A1: this compound is represented by the molecular formula C6H8O and has a molecular weight of 96.13 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR), to characterize this compound. FTIR studies reveal characteristic absorption bands corresponding to the carbonyl group (C=O) and the alkene (C=C) functional groups. []

Q3: How does the stability of this compound vary under different conditions?

A3: this compound exhibits varying stability depending on the surrounding environment. Studies have shown that its stability is influenced by factors like temperature, pH, and the presence of other chemical species. []

Q4: Are there specific applications where the performance of this compound is advantageous under particular conditions?

A4: The performance characteristics of this compound make it suitable for specific applications. For instance, researchers have explored its use in the synthesis of polymers, where its reactivity and structural features contribute to desirable material properties. []

Q5: How does this compound behave in reactions catalyzed by titanium dioxide (TiO2)?

A5: FTIR studies have demonstrated that this compound adsorbs onto the surface of TiO2. Upon heating to 150°C, it undergoes C-H bond cleavage, leading to the formation of surface-bound phenoxy groups. []

Q6: What are the byproducts observed during the Vilsmeier reaction of 2-alkyl-2-cyclohexen-1-ones?

A6: Allylic alcohols are often observed as byproducts in the Vilsmeier reaction of 2-alkyl-2-cyclohexen-1-ones. The formation of these byproducts is attributed to the addition of oxyanions to Vilsmeier intermediates. []

Q7: What role does this compound play in the synthesis of cyclohexadienones?

A7: 2-Cyclohexen-1-ones serve as valuable precursors in the synthesis of cyclohexadienones. The process involves the introduction of a phenylseleno group at the 6-position of the cyclohexenone ring, followed by oxidation with hydrogen peroxide. This strategy offers a reliable route to cyclohexadienones with good yields. []

Q8: How does the ring size of α,β-unsaturated cyclic ketones influence their Baylis-Hillman reactions?

A8: Research suggests that the size of the cyclic ketone significantly impacts the outcome of Baylis-Hillman reactions. While this compound and 2-cyclopenten-1-one participate in the Baylis-Hillman reaction, larger ring systems like 2-cyclohepten-1-one and 2-cycloocten-1-one primarily undergo aldol condensation. []

Q9: Have computational methods been employed to study the Diels-Alder reactions of this compound derivatives?

A9: Semiempirical molecular orbital calculations have been used to investigate the Diels-Alder reactions of 2-hydroxy analogues of this compound dienes with di-t-butyl acetylenedicarboxylate. These calculations provide insights into the transition states and reaction pathways. []

Q10: How do structural modifications on the phenyl ring of this compound derivatives affect their herbicidal activity?

A10: Studies on a series of 2-(1-anilinobutylidene)-5,5-dimethyl-3-hydroxy-2-cyclohexen-1-ones demonstrated that modifications on the phenyl ring, specifically the type and position of substituents, could significantly influence their herbicidal efficacy against submerged paddy weed species. []

Q11: Are there any formulation strategies that have been investigated to improve the stability or bioavailability of this compound derivatives?

A11: While specific formulation strategies for this compound are not explicitly detailed in the provided research, the synthesis of its derivatives often involves incorporating various functional groups. These modifications can potentially improve solubility, stability, and other pharmacokinetic properties. []

Q12: What analytical techniques are employed for the analysis of this compound and its derivatives?

A12: Researchers employ a range of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the identification and quantification of this compound and its derivatives in complex mixtures. [, ]

Q13: How is the vapor-liquid equilibrium data of this compound containing mixtures determined and validated?

A13: Vapor-liquid equilibrium data for mixtures containing this compound, such as cyclohexanone + this compound and cyclohexanol + this compound, are determined experimentally at constant pressure. The thermodynamic consistency of this data is validated using tests like the Wisniak's and area tests. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.